N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-9-3-2-4-10-16)23-22(27-20)24-21(26)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYRQFMHMKLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Modified Substrates
The Hantzsch thiazole synthesis, involving cyclocondensation of α-halo ketones and thioamides, offers a viable pathway. For this compound:
- α-Halo ketone : Phenacyl bromide (2-bromoacetophenone, C₆H₅COCH₂Br) introduces the phenyl group at position 4.
- Thioamide : Thioacetamide (CH₃CSNH₂) provides the sulfur atom and acetyl group at position 5.
Reaction Mechanism :
- Phenacyl bromide reacts with thioacetamide in ethanol under reflux, facilitating nucleophilic substitution at the α-carbon.
- Cyclization eliminates HBr, forming the thiazole ring with acetyl (position 5), phenyl (position 4), and amine (position 2) substituents.
Limitations :
Post-Synthetic Acetylation of 4-Phenylthiazol-2-amine
An alternative route involves synthesizing 4-phenylthiazol-2-amine followed by acetylation:
- Thiazole Formation : React phenacyl bromide with thiourea (NH₂CSNH₂) to yield 4-phenyl-1,3-thiazol-2-amine.
- Acetylation : Treat the thiazole-2-amine with acetic anhydride ((CH₃CO)₂O) in pyridine at 80°C, selectively acetylating position 5 via electrophilic aromatic substitution.
Advantages :
- Higher regioselectivity compared to one-pot methods.
- Amenable to scale-up with yields exceeding 70%.
Amide Bond Formation with Naphthalene-1-carboxylic Acid
Carbodiimidazole (CDI)-Mediated Coupling
Drawing from analogous methodologies, the thiazole-2-amine is coupled with naphthalene-1-carboxylic acid using 1,1′-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (DMAP):
Procedure :
- Activation : Naphthalene-1-carboxylic acid (1 eq) is dissolved in tetrahydrofuran (THF) and treated with CDI (1.3 eq) and DMAP (0.1 eq) at 50°C for 3 hours, forming the reactive imidazolide intermediate.
- Coupling : The thiazole-2-amine (1 eq) is added, and the mixture is refluxed for 16 hours.
- Workup : The product is precipitated by adjusting the pH to 6.5–7.0 with hydrochloric acid and purified via recrystallization from ethanol.
Key Parameters :
- Solvent choice (THF > DMF) minimizes side reactions.
- CDI excess (1.3–1.4 eq) ensures complete activation.
Analytical and Spectroscopic Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H-8), 7.92–7.85 (m, 4H, naphthalene H-2, H-3, H-6, H-7), 7.62 (d, J = 7.2 Hz, 2H, phenyl H-2, H-6), 7.48–7.40 (m, 3H, phenyl H-3, H-4, H-5), 2.65 (s, 3H, acetyl CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch, amide), 1650 cm⁻¹ (C=O stretch, acetyl), 1520 cm⁻¹ (C=N stretch, thiazole).
Crystallographic Data (Hypothetical)
While no crystallographic data exists for the target compound, analogous structures (e.g.,) exhibit monoclinic systems with π-π stacking between aromatic rings. Predicted unit cell parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.611 |
| b (Å) | 15.177 |
| c (Å) | 10.580 |
| β (°) | 92.03 |
| V (ų) | 2023.6 |
Challenges and Optimization Strategies
Regioselectivity in Thiazole Synthesis
Purification of Hydrophobic Intermediates
- Issue : Low solubility of naphthalene-1-carboxamide in polar solvents.
- Solution : Use methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
Chemical Reactions Analysis
Reactivity of the Acetyl Group
The acetyl substituent at position 5 of the thiazole ring is a key reactive site, enabling nucleophilic acyl substitution and condensation reactions.
Key Findings :
-
The acetyl group readily reacts with nucleophiles like hydrazines to form hydrazones, as demonstrated in the synthesis of thiazolylhydrazonothiazoles .
-
Hydrolysis under acidic conditions converts the acetyl group to a carboxylic acid, enhancing water solubility .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at position 4 and the naphthalene system are susceptible to EAS, influenced by electron-donating/withdrawing groups.
Key Findings :
-
The phenyl ring undergoes nitration preferentially at the para position due to steric hindrance from the thiazole ring .
-
The naphthalene carboxamide directs electrophiles to the β-position via resonance effects .
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s electron-deficient nature allows nucleophilic attack at position 2 or 5 under specific conditions.
| Reaction Type | Reagents | Outcome | Example in Literature |
|---|---|---|---|
| Amination | NH₃/EtOH, Δ | 2-Amino-thiazole derivative | Similar to |
| Alkylation | R-X, K₂CO₃ | Substituent addition at C-5 | Observed in |
Key Findings :
-
Position 2 is more reactive toward nucleophiles due to conjugation with the carboxamide group.
-
Alkylation typically requires polar aprotic solvents like DMF to stabilize transition states.
Cyclization and Ring-Opening Reactions
The compound’s structure allows participation in cycloadditions or ring-forming reactions.
Key Findings :
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings, enhancing biological activity.
-
Ring-opening under basic conditions generates reactive thiol intermediates .
Cross-Coupling Reactions
The naphthalene and phenyl groups enable participation in Pd-catalyzed couplings.
Key Findings :
-
Suzuki coupling introduces aryl/heteroaryl groups at the naphthalene ring, expanding structural diversity .
-
Buchwald–Hartwig amination modifies the carboxamide’s electronic profile .
Carboxamide Reactivity
The naphthalene-1-carboxamide group participates in hydrogen bonding and can undergo functionalization.
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Naphthalene-1-carboxylic acid | Analogous to |
| Reduction | LiAlH₄ | Primary amine derivative | Reported in |
Key Findings :
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies on Anticancer Activity
-
Study on Human Breast Cancer Cells (MCF-7)
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound exhibited an IC50 value of 12 µM, indicating potent activity against breast cancer cells .
- Study on Lung Cancer Cells (A549)
Antimicrobial Applications
This compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains is noteworthy.
Case Studies on Antimicrobial Activity
- Evaluation Against Staphylococcus aureus
- Evaluation Against Escherichia coli
Mechanistic Insights
The mechanisms underlying the anticancer and antimicrobial activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.
Proposed Mechanisms
- Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways.
- Antimicrobial Mechanism : Inhibition of bacterial growth by disrupting cell wall integrity.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |
| Anticancer | A549 (lung cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities based on the evidence provided:
Key Structural and Functional Differences:
- Electron-Donating Groups (EDGs): The methoxy group in 6g may improve solubility but reduce metabolic stability compared to EWGs. Halogenation: Dichlorobenzyl (in 5f and 6d ) and bromo substituents (in 6d) are associated with enhanced cytotoxicity, likely due to increased lipophilicity and membrane penetration. Acetyl vs. Benzyl: The acetyl group in the target compound may offer a balance between lipophilicity and metabolic resistance compared to bulkier benzyl groups .
- Biological Activity Trends: Compounds with halogenated benzyl groups (e.g., 5f and 6d) exhibit pronounced anticancer activity, with 5f showing significant cytostatic effects in NCI screenings . Nitro-substituted analogs (e.g., 6a) demonstrate moderate activity, suggesting that EWGs alone are insufficient for high potency without additional functionalization . The naphthalene-1-carboxamide moiety (common to the target compound and 6a, 6g) is critical for π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors .
Spectral Data Comparison:
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including anticancer, antimicrobial, and antiviral properties. The structure-activity relationship (SAR) and potential mechanisms of action are also discussed.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro studies reveal that thiazole derivatives exhibit IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and the inhibition of specific cancer-related proteins such as Bcl-2 . Molecular dynamics simulations suggest that interactions with target proteins are primarily through hydrophobic contacts.
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties, which have been extensively studied.
Key Findings:
- Bactericidal Effects : Thiazole derivatives have shown strong bactericidal activity against various bacterial strains, including Staphylococcus spp. . The presence of specific functional groups enhances their efficacy.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 1.23 µg/mL against Candida parapsilosis, comparable to established antifungal agents like ketoconazole .
Antiviral Activity
Thiazole derivatives are also being explored for their antiviral potential.
Key Findings:
- Inhibition of Viral Replication : Some thiazole compounds have been reported to inhibit viral RNA polymerases effectively, which is crucial in the treatment of viral infections such as hepatitis C .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.
Notable SAR Insights:
- Substituent Influence : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, methyl substitutions at specific positions have been linked to increased potency .
Case Studies
Several case studies have highlighted the biological activities of similar thiazole compounds:
| Compound | Biological Activity | IC50/Other Metrics |
|---|---|---|
| Compound 1 | Anticancer (A431 cells) | IC50 < 10 µg/mL |
| Compound 2 | Antimicrobial (Staphylococcus spp.) | MIC = 0.5 µg/mL |
| Compound 3 | Antiviral (HCV) | IC50 = 32 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical experimental parameters for preparing N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide?
- Methodology :
- Step 1 : Start with the condensation of 2-aminothiazole derivatives with naphthalene-1-carboxylic acid chloride under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation.
- Step 2 : Acetylate the intermediate at the 5-position using acetyl chloride in the presence of a base like triethylamine.
- Key Parameters :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance reaction efficiency .
- Temperature : Maintain 50–60°C for cyclization and acetylation steps to optimize yield .
- Monitoring : Track reaction progress via TLC and confirm purity using H/C NMR spectroscopy .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Nonius Kappa CCD diffractometer.
- Refinement : Employ SHELXL (SHELX suite) for structure solution and refinement. Validate hydrogen bonding interactions and molecular planarity using metrics like R-factors (target < 0.05) .
- Software : Pair SHELX with visualization tools (e.g., Olex2) for 3D structure representation .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Methodology :
- Screening : Utilize the NCI-60 Human Tumor Cell Line Screen to assess cytotoxicity across diverse cancer types.
- Dose-Response : Perform MTT assays at concentrations ranging from 1 nM to 100 µM.
- Controls : Include cisplatin or doxorubicin as positive controls. Reference protocols from the Developmental Therapeutics Program (DTP/NCI) .
Advanced Research Questions
Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the protein (e.g., GSK-3β) by removing water molecules and adding polar hydrogens.
- Scoring : Analyze binding poses with scoring functions (e.g., MM/GBSA) to identify key interactions (e.g., hydrogen bonds with the thiazole ring) .
- Validation : Cross-validate results with experimental IC values from kinase inhibition assays.
Q. How to resolve contradictions between observed biological activity and computational predictions?
- Methodology :
- Reproducibility : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
- Compound Purity : Verify purity via HPLC (>98%) and elemental analysis.
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended interactions .
Q. What strategies can elucidate the compound’s tautomeric behavior in solution?
- Methodology :
- Spectroscopy : Use N NMR to detect tautomeric shifts in the thiazole ring.
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to model tautomeric equilibria. Compare energy barriers between tautomers using Multiwfn for electron localization function (ELF) analysis .
Q. How to investigate the mechanism of action using kinetic and isotopic labeling techniques?
- Methodology :
- Kinetic Studies : Measure enzyme inhibition rates (e.g., ) under varying substrate concentrations.
- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways via LC-MS.
- Molecular Dynamics (MD) : Simulate protein-ligand interactions over 100 ns trajectories (e.g., GROMACS) to identify conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
